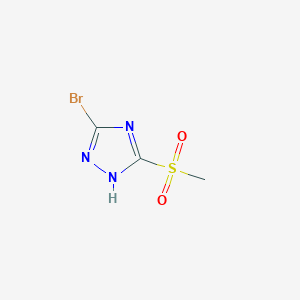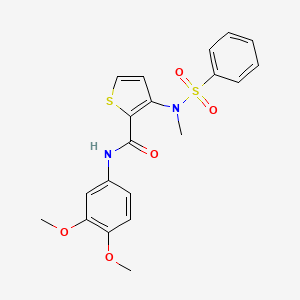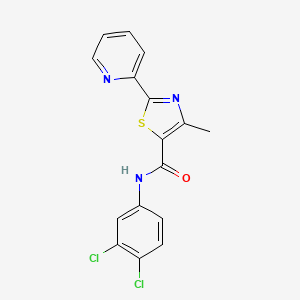
N-(3,4-二氯苯基)-4-甲基-2-(2-吡啶基)-1,3-噻唑-5-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dichlorophenyl)-4-methyl-2-(2-pyridinyl)-1,3-thiazole-5-carboxamide, also known as DAPT, is a small molecule inhibitor that has been extensively researched for its potential use in treating various diseases. DAPT has been shown to inhibit the activity of gamma-secretase, an enzyme that plays a key role in the processing of amyloid precursor protein (APP) and Notch receptors. DAPT has been studied for its potential use in treating Alzheimer's disease, cancer, and other diseases.
科学研究应用
Sure! Here is a comprehensive analysis of the scientific research applications of N-(3,4-dichlorophenyl)-4-methyl-2-(2-pyridinyl)-1,3-thiazole-5-carboxamide, also known as N-(3,4-dichlorophenyl)-4-methyl-2-(pyridin-2-yl)-1,3-thiazole-5-carboxamide:
Anticancer Research
This compound has shown potential as an anticancer agent. Its structure allows it to interact with various cellular targets, potentially inhibiting the growth of cancer cells. Studies have focused on its ability to induce apoptosis (programmed cell death) in cancerous cells, making it a promising candidate for further development in cancer therapy .
Antimicrobial Activity
Research has indicated that this compound possesses significant antimicrobial properties. It has been tested against a range of bacterial and fungal strains, demonstrating effectiveness in inhibiting microbial growth. This makes it a valuable compound in the development of new antibiotics and antifungal agents .
Anti-inflammatory Applications
The compound has been investigated for its anti-inflammatory properties. It can modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines. This application is particularly relevant in the treatment of chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Neuroprotective Effects
Studies have explored the neuroprotective effects of this compound. It has shown potential in protecting neuronal cells from oxidative stress and apoptosis, which are common features in neurodegenerative diseases like Alzheimer’s and Parkinson’s. This makes it a candidate for developing treatments aimed at slowing down or preventing neurodegeneration .
Antioxidant Properties
The compound has been evaluated for its antioxidant capabilities. It can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases, including cardiovascular diseases and aging. Its antioxidant properties make it a potential therapeutic agent for conditions where oxidative damage is a key factor .
Agricultural Applications
Beyond medical research, this compound has potential applications in agriculture. It can be used as a pesticide or herbicide due to its ability to inhibit the growth of certain pests and weeds. This application is valuable for developing more effective and environmentally friendly agricultural chemicals.
Each of these applications highlights the versatility and potential of N-(3,4-dichlorophenyl)-4-methyl-2-(2-pyridinyl)-1,3-thiazole-5-carboxamide in various fields of scientific research. If you need more detailed information on any specific application, feel free to ask!
Research on anticancer properties Antimicrobial activity studies Anti-inflammatory research Neuroprotective effects Antioxidant properties : Enzyme inhibition studies : Antiviral research : Agricultural applications
属性
IUPAC Name |
N-(3,4-dichlorophenyl)-4-methyl-2-pyridin-2-yl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2N3OS/c1-9-14(23-16(20-9)13-4-2-3-7-19-13)15(22)21-10-5-6-11(17)12(18)8-10/h2-8H,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARUCLCDIFMFIOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=N2)C(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dichlorophenyl)-4-methyl-2-(2-pyridinyl)-1,3-thiazole-5-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[2-(Dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1-(2-phenylethyl)urea](/img/structure/B2627868.png)
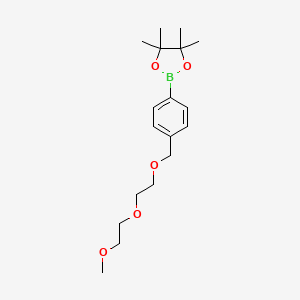
![3-(2-ethoxyphenyl)-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2627870.png)
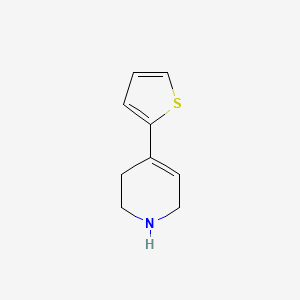
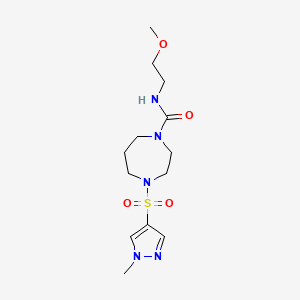
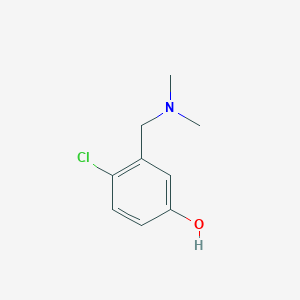
![Ethyl 4-oxo-5-(3-phenylpropanamido)-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2627875.png)
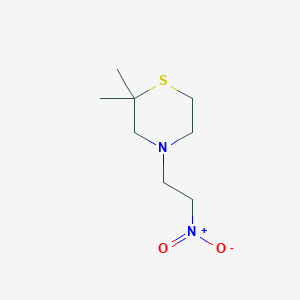
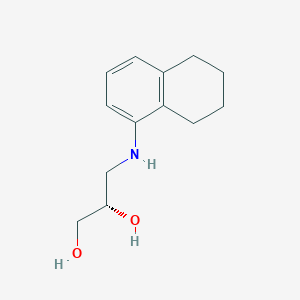
![4-((4-fluorophenyl)sulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)butanamide](/img/structure/B2627883.png)
![ethyl 2-{[3-(1,3-benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl]oxy}propanoate](/img/structure/B2627884.png)
